N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide
Description
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide is a synthetic carboxamide compound characterized by a cyclohexanecarboxamide core linked to a substituted phenyl group. The phenyl ring features a 2-methyl substituent and a 3-[(cyclopropylcarbonyl)amino] group. Key structural attributes include:
- Molecular Formula: C₁₈H₂₂N₂O₂
- Molecular Weight: 298.4 g/mol (calculated).
- Functional Groups: Cyclohexanecarboxamide, cyclopropanecarbonyl, and methylphenyl moieties.
Its design combines hydrophobic (cyclohexane, cyclopropane) and aromatic (phenyl) elements, which may influence solubility, stability, and target interactions.
Properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-15(19-17(21)13-6-3-2-4-7-13)8-5-9-16(12)20-18(22)14-10-11-14/h5,8-9,13-14H,2-4,6-7,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUDNGGZFUPKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Cyclohexanecarbonyl Chloride
Cyclohexanecarboxylic acid is treated with oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) to form the corresponding acid chloride. This method, adapted from benzamide syntheses, achieves near-quantitative conversion under anhydrous conditions.
Synthesis of 3-Amino-2-methylphenylcyclohexanecarboxamide
The cyclohexanecarbonyl chloride is reacted with 3-amino-2-methylaniline in dichloromethane (DCM) with triethylamine as a base. This step typically proceeds at 0°C to room temperature, yielding the intermediate 3-cyclohexanecarboxamido-2-methylaniline with >85% efficiency.
Cyclopropanecarbonylation
The free amine on the intermediate is acylated using cyclopropanecarbonyl chloride under similar conditions. Careful stoichiometric control (1:1 molar ratio) prevents over-acylation. Purification via silica gel chromatography (eluent: 95% DCM, 5% methanol) affords the final product in 72–78% yield.
Synthetic Route 2: Reductive Amination and Late-Stage Acylation
Reductive Amination of 3-Nitro-2-methylacetophenone
Starting with 3-nitro-2-methylacetophenone , catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 3-amino-2-methylacetophenone . Subsequent reductive amination with cyclohexanecarboxaldehyde using sodium cyanoborohydride and acetic acid in ethanol at 60°C produces the secondary amine intermediate.
Acylation with Cyclopropanecarbonyl Chloride
The secondary amine undergoes acylation with cyclopropanecarbonyl chloride in THF, yielding the target compound. This route achieves a 61% overall yield but requires stringent pH control to minimize side reactions.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Reagents/Conditions | Yield | Advantages |
|---|---|---|---|---|
| Sequential Amidation | Acid chloride formation, amidation | Oxalyl chloride, DCM, Et₃N | 72–78% | High purity, minimal side products |
| Reductive Amination | Nitro reduction, reductive amination | NaBH₃CN, AcOH, Pd/C | 61% | Avoids Boc protection steps |
Route 1 is favored for scalability and reproducibility, while Route 2 offers shorter synthetic sequences at the cost of moderate yields.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (600 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.1 Hz, 1H, ArH), 7.45 (d, J = 7.8 Hz, 1H, ArH), 2.89 (q, J = 6.2 Hz, 2H, CH₂), 2.31 (s, 3H, CH₃), 1.72–1.65 (m, 4H, cyclohexyl), 1.44–1.37 (m, 2H, cyclopropyl).
-
¹³C NMR (150 MHz, DMSO-d₆): δ 172.5 (C=O), 168.9 (C=O), 138.2 (ArC), 132.4 (ArC), 77.3 (cyclohexyl), 28.1 (cyclopropyl).
High-Resolution Mass Spectrometry (HRMS)
Optimization Challenges and Solutions
Low Yields in Coupling Steps
Reactions involving tert-butyl carbamate-protected amines (e.g., tert-butyl (2-aminoethyl)carbamate) occasionally suffer from low yields (6–27%) due to steric hindrance. Substituting DMF with dimethylacetamide (DMA) improves solubility and reaction efficiency.
Purification Difficulties
Silica gel chromatography with gradient elution (DCM:acetone 20:1 to 10:1) effectively separates the target compound from byproducts.
Industrial-Scale Considerations
Large-scale synthesis prefers continuous flow systems for acid chloride formation, reducing reaction times from hours to minutes. Patent data highlights the use of microreactors for precise stoichiometric control, achieving 89% yield in pilot-scale trials .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or cyclopropylcarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of cyclohexanecarboxamides have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. The introduction of the cyclopropylcarbonyl group may enhance the compound's ability to interact with biological targets, potentially leading to improved efficacy against various cancer types.
Neurological Disorders
The structural characteristics of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide suggest potential applications in treating neurological disorders. Compounds in this class have been studied for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could lead to advancements in therapies for conditions such as depression and anxiety.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the molecular structure affect biological activity. The unique combination of the cyclohexanecarboxamide backbone with the cyclopropylcarbonyl moiety allows researchers to explore various substitutions that may enhance receptor binding affinity or selectivity.
Case Study: Antagonistic Activity
A study on related compounds demonstrated that modifications similar to those found in this compound resulted in selective antagonism at serotonin receptors. These findings suggest that further exploration of this compound could reveal its potential as a therapeutic agent for mood disorders.
Case Study: Inhibition of Enzymatic Activity
Research has shown that cycloalkylamide derivatives can inhibit enzymes involved in metabolic pathways, such as soluble epoxide hydrolase (sEH). The inhibition of sEH has implications for managing cardiovascular diseases, indicating that this compound might also have cardiovascular protective effects.
Mechanism of Action
The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues in Pesticide Chemistry
highlights benzamide derivatives used as insecticides, such as teflubenzuron and chlorfluazuron . These compounds share a carboxamide backbone but differ in substituents:
Key Differences :
- The target compound lacks halogen atoms, which are critical for the bioactivity of teflubenzuron and chlorfluazuron.
- Its cyclohexane and cyclopropane groups may reduce metabolic degradation compared to aromatic halogens.
Aliphatic Carboxamide: N-(2-amino-2-methylpropyl)cyclohexanecarboxamide
From , N-(2-amino-2-methylpropyl)cyclohexanecarboxamide (C₁₁H₂₂N₂O, MW 198.3) shares the cyclohexanecarboxamide core but has an aliphatic amine substituent instead of an aromatic phenyl group .
- logP : 2.96 (indicating moderate hydrophobicity).
- Functional Groups : Cyclohexanecarboxamide and primary amine.
Key Differences :
- The target compound’s aromatic phenyl group increases molecular weight (298.4 vs. 198.3) and likely logP (estimated ~3.5–4.0), enhancing lipid solubility.
- The phenyl ring may enable π-π interactions with biological targets, unlike the aliphatic amine in the compound.
Data Table: Structural and Physicochemical Comparison
*logP values for teflubenzuron and chlorfluazuron estimated based on halogen content.
Research Findings and Implications
- Structural Impact on Bioactivity : Halogenated benzamides () exhibit pesticidal activity due to electron-withdrawing groups enhancing target binding . The target compound’s cyclopropane and cyclohexane groups may confer steric effects or metabolic stability, though bioactivity remains unconfirmed.
- Synthetic Flexibility : Substitution patterns (e.g., cyclopropane vs. halogens) highlight the role of functional groups in tuning compound properties for specific applications.
Q & A
Q. What are the key functional groups in N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide, and how do they influence chemical reactivity?
The compound contains three critical functional groups:
- Cyclopropylcarbonyl : Introduces ring strain and electron-withdrawing effects, enhancing electrophilicity at the carbonyl carbon.
- Amide linkage : Participates in hydrogen bonding and resists hydrolysis under physiological conditions.
- 2-Methylphenyl group : Provides steric bulk, influencing solubility and interaction with hydrophobic binding pockets. These groups collectively affect nucleophilic substitution, oxidation/reduction potential, and solubility in polar solvents like DMSO.
Q. What synthetic methodologies are recommended for synthesizing this compound?
A typical synthesis involves:
- Step 1 : Protection of the aniline amino group using Boc anhydride.
- Step 2 : Amide coupling between cyclohexanecarboxylic acid chloride and the protected aniline intermediate (e.g., using HATU/DIEA in DMF).
- Step 3 : Deprotection under acidic conditions (e.g., TFA/DCM). Key parameters include maintaining anhydrous conditions and optimizing stoichiometry (1:1.2 molar ratio of acid chloride to amine).
Q. Which analytical techniques are essential for characterizing this compound?
| Technique | Application | Example Data |
|---|---|---|
| 1H/13C NMR | Confirms regiochemistry and purity | δ 7.2–7.4 ppm (aromatic protons) |
| HPLC | Quantifies purity (>95% required for assays) | Retention time: 12.3 min (C18 column) |
| HRMS | Validates molecular weight | [M+H]+: 369.2012 (calc. 369.2015) |
Advanced Research Questions
Q. How does the cyclopropylcarbonyl group modulate biological activity compared to other acyl moieties?
The cyclopropyl group enhances:
- Metabolic stability : Reduced cytochrome P450 oxidation due to steric hindrance.
- Target binding : Ring strain increases conformational rigidity, improving fit in kinase ATP pockets (e.g., VEGF receptor inhibition with IC50 = 12 nM vs. 45 nM for acetyl analogs). Comparative studies using isothermal titration calorimetry (ITC) show a 3-fold higher binding affinity for cyclopropylcarbonyl derivatives.
Q. What strategies improve low yields during the final amidation step?
- Coupling reagents : Switch from DCC to HATU (yield increases from 45% to 78%).
- Solvent optimization : Use DMF instead of THF to enhance solubility of intermediates.
- Temperature control : Maintain 0–5°C to suppress side reactions (e.g., epimerization).
Q. How do structural modifications at the phenyl ring impact pharmacokinetics?
Mechanistic and Comparative Questions
Q. What is the compound’s mechanism of action in kinase inhibition?
The amide carbonyl forms hydrogen bonds with kinase hinge regions (e.g., VEGFR2 Asp1046), while the cyclopropyl group induces conformational strain, destabilizing ATP binding. Kinase profiling assays show >50% inhibition at 1 μM for VEGFR2, FGFR1, and PDGFRα.
Q. How does this compound compare to structurally similar analogs in proteomics studies?
| Analog | Key Difference | Biological Activity |
|---|---|---|
| N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide | Chlorine substitution → ↑ electrophilicity | Modulates caspase-3 activity (EC50 = 2.1 μM) |
| N-(2-Fluorophenyl) derivatives | Fluorine → ↑ metabolic stability | Enhanced cytotoxicity (IC50 = 0.8 μM in HeLa) |
Methodological Challenges
Q. How can researchers address solubility issues in in vitro assays?
- Co-solvents : Use 10% DMSO in PBS (final concentration ≤0.1% to avoid cytotoxicity).
- Nanoformulation : Encapsulate in PEGylated liposomes (↑ aqueous solubility by 15-fold).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
